molecular formula C11H17NO3 B13607522 2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol

2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol

Cat. No.: B13607522
M. Wt: 211.26 g/mol
InChI Key: JMSWRWMZUVBPPP-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol is an organic compound with the chemical formula C11H17NO3. It is a white crystalline solid with a melting point of approximately 75-77°C and a boiling point of about 457°C . This compound is soluble in alcohol, chloroform, and ethanol, but only slightly soluble in water . It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol typically involves the reaction of 3-(2,4-dimethoxyphenyl)-2-propanol with carbamate under appropriate reaction conditions . This reaction yields the target compound through a series of steps that include protection and deprotection of functional groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its solubility profile and reactivity make it particularly useful in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO3/c1-11(12,7-13)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3

InChI Key

JMSWRWMZUVBPPP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=C(C=C(C=C1)OC)OC)N

Origin of Product

United States

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